molecular formula C6H5ClO2 B026994 4-Chloro Resorcinol-13C6 CAS No. 953390-32-4

4-Chloro Resorcinol-13C6

Cat. No.: B026994
CAS No.: 953390-32-4
M. Wt: 150.51 g/mol
InChI Key: JQVAPEJNIZULEK-IDEBNGHGSA-N
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Description

4-Chloro Resorcinol-13C6, also known as this compound, is a useful research compound. Its molecular formula is C6H5ClO2 and its molecular weight is 150.51 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental and Toxicological Considerations

  • Carcinogenic Outcomes of Chlorophenoxy Compounds : Studies on chlorophenoxy compounds, like 2,4-D and MCPA, which share a structural similarity to chlorinated resorcinols, suggest that exposure might be associated with increased risks of certain cancers. However, the evidence does not support a genotoxic mode of action, and environmental exposures are considered insufficient to support a causal relationship with cancer (Stackelberg, 2013).

  • Trends in Herbicide Toxicity Studies : Research on 2,4-D, a chlorophenoxy herbicide, indicates a focus on occupational risks, neurotoxicity, and resistance to herbicides. These studies contribute to understanding the environmental and health impacts of widely used chlorinated compounds, which may be relevant for 4-Chloro Resorcinol-13C6 related research (Zuanazzi et al., 2020).

  • Carbon Fluxes in Ecosystems : Research using 13CO2 pulse-labelling in grassland ecosystems provides insights into carbon fluxes from plants through soil organisms. Such studies can inform how chlorinated compounds, potentially including derivatives like this compound, might interact with biological systems at the molecular level (Leake et al., 2006).

Mechanism of Action

While the specific mechanism of action for 4-Chloro Resorcinol-13C6 is not provided, a study on 4-hexylresorcinol, a similar compound, showed that it is one of the most potent tyrosinase inhibitors. It demonstrated a synergistic reduction in melanin production when combined with niacinamide .

Safety and Hazards

4-Chlororesorcinol is classified as a toxic substance. Exposure to high concentrations could cause health issues including skin irritation, serious eye irritation, and other hazards . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVAPEJNIZULEK-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475482
Record name 4-Chloro Resorcinol-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953390-32-4
Record name 4-Chloro Resorcinol-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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